molecular formula C17H36N2O3Si B2379535 tert-Butyl N-[(3R,4R,5S)-4-[(tert-butyldimethylsilyl)oxy]-5-methylpiperidin-3-yl]carbamate CAS No. 1210418-68-0

tert-Butyl N-[(3R,4R,5S)-4-[(tert-butyldimethylsilyl)oxy]-5-methylpiperidin-3-yl]carbamate

Cat. No.: B2379535
CAS No.: 1210418-68-0
M. Wt: 344.571
InChI Key: WNBWXUUDJJCDGX-BFHYXJOUSA-N
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Description

Tert-Butyl N-[(3R,4R,5S)-4-[(tert-butyldimethylsilyl)oxy]-5-methylpiperidin-3-yl]carbamate is a complex organic compound known for its potential applications in various fields of scientific research. The compound's structure features a piperidine ring, a carbamate group, and a tert-butyldimethylsilyl (TBDMS) protecting group, which plays a significant role in its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-[(3R,4R,5S)-4-[(tert-butyldimethylsilyl)oxy]-5-methylpiperidin-3-yl]carbamate typically involves multiple steps:

  • Formation of the Piperidine Ring: : This can be achieved through a cyclization reaction involving appropriate precursors.

  • Introduction of the TBDMS Group: : The hydroxyl group is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.

  • Carbamate Formation: : The tert-butyl group is introduced via reaction with tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial-scale synthesis follows similar steps but employs optimized conditions for higher yields and purity. Automated systems and continuous-flow reactors ensure efficient and consistent production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation at various points on the piperidine ring, depending on the oxidizing agent used.

  • Reduction: : Reduction reactions typically target the carbamate or the piperidine ring.

  • Substitution: : The TBDMS group can be selectively removed or substituted under specific conditions.

Common Reagents and Conditions

  • Oxidation: : KMnO4, PCC, or other oxidizing agents.

  • Reduction: : LiAlH4, NaBH4, or hydrogenation catalysts.

  • Substitution: : HF or TBAF for removing the TBDMS group.

Major Products

The major products from these reactions depend on the reaction conditions but often include various modified piperidine derivatives and deprotected carbamates.

Scientific Research Applications

Tert-Butyl N-[(3R,4R,5S)-4-[(tert-butyldimethylsilyl)oxy]-5-methylpiperidin-3-yl]carbamate is used in:

  • Chemistry: : As a building block for synthesizing more complex molecules.

  • Biology: : Studying its effects on cellular pathways and molecular interactions.

  • Medicine: : Potential therapeutic applications and drug development.

  • Industry: : Used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The compound interacts with molecular targets through its piperidine and carbamate functionalities. The TBDMS group provides steric hindrance, influencing the compound's reactivity and binding properties. These interactions can modulate various biochemical pathways, depending on the specific application.

Comparison with Similar Compounds

Compared to similar compounds, tert-Butyl N-[(3R,4R,5S)-4-[(tert-butyldimethylsilyl)oxy]-5-methylpiperidin-3-yl]carbamate stands out due to its unique combination of stability (from the TBDMS group) and reactivity (from the piperidine and carbamate groups). Similar compounds include:

  • tert-Butyl N-[(3R,4R,5S)-4-hydroxy-5-methylpiperidin-3-yl]carbamate: (without the TBDMS group)

  • tert-Butyl N-[(3R,4R,5S)-4-methoxy-5-methylpiperidin-3-yl]carbamate: (with a different protecting group)

There you have it! A detailed overview of this fascinating compound. If there are more specifics you'd like to explore, let me know.

Properties

IUPAC Name

tert-butyl N-[(3R,4R,5S)-4-[tert-butyl(dimethyl)silyl]oxy-5-methylpiperidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H36N2O3Si/c1-12-10-18-11-13(19-15(20)21-16(2,3)4)14(12)22-23(8,9)17(5,6)7/h12-14,18H,10-11H2,1-9H3,(H,19,20)/t12-,13+,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNBWXUUDJJCDGX-BFHYXJOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC(C1O[Si](C)(C)C(C)(C)C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNC[C@H]([C@@H]1O[Si](C)(C)C(C)(C)C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H36N2O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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